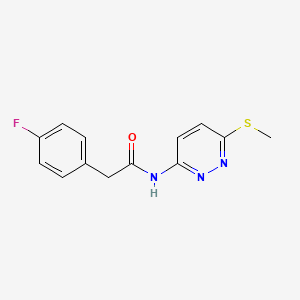

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Vue d'ensemble

Description

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

Coupling with Fluorophenyl Acetate: The final step involves coupling the pyridazinyl intermediate with 4-fluorophenyl acetate under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Antimicrobial Properties

Studies suggest that pyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The presence of the methylthio group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Anticancer Activity

Preliminary investigations have shown that this compound may induce apoptosis in cancer cells. Mechanisms may include activation of caspase pathways or disruption of mitochondrial function, which are critical for cancer cell survival.

Enzyme Inhibition

The compound's interaction with specific enzymes or receptors could lead to inhibition of their activity. This is particularly relevant for targets involved in cancer progression or microbial resistance.

Pharmacokinetics (ADME)

Understanding the pharmacokinetic profile is crucial for therapeutic applications:

- Absorption : Expected to be well absorbed due to moderate lipophilicity.

- Distribution : Likely to distribute widely in tissues, facilitated by the methylthio group.

- Metabolism : May involve oxidation of the methylthio group or hydrolysis of the acetamide moiety.

- Excretion : Predominantly renal, although specific studies are needed to confirm this pathway.

Synthesis and Production

The synthesis of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves several steps:

- Starting Materials : 4-fluorobenzaldehyde and 6-methylthiopyridazine.

- Reaction Conditions : The reaction is often conducted under reflux conditions with appropriate bases to facilitate the formation of the acetamide bond.

- Yield Optimization : Continuous flow reactors may be employed for industrial-scale production to ensure consistent quality and yield.

Case Studies and Research Findings

- Antimicrobial Research : A study on pyridazine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains.

- Cancer Cell Studies : Research involving various cancer cell lines indicated that derivatives similar to this compound effectively induced apoptosis through mitochondrial pathways, making them potential candidates for further development as anticancer agents.

- Enzymatic Assays : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylthio groups contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

- 2-(4-bromophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

- 2-(4-methylphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and binding interactions.

Activité Biologique

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

- Formation of the Pyridazinyl Moiety : Cyclization reactions are employed to synthesize the pyridazinyl ring.

- Introduction of the Methylthio Group : This is achieved through nucleophilic substitution reactions.

- Coupling with Fluorophenyl Acetate : The final step involves coupling the pyridazinyl intermediate with 4-fluorophenyl acetate under basic conditions.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The presence of the fluorophenyl and methylthio groups enhances its binding affinity and specificity.

Antimicrobial and Anticancer Properties

Research indicates that this compound has potential antimicrobial and anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility as a therapeutic agent .

In a study focusing on similar pyridazinone derivatives, compounds were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The results indicated that specific substitutions on the phenyl ring significantly influenced inhibitory potency, suggesting that structural modifications could enhance biological activity .

Cytotoxicity Assessment

A study assessed the cytotoxic effects of related pyridazinone derivatives using L929 fibroblast cells. The derivative this compound was found to have a favorable safety profile compared to other tested compounds, indicating its potential for further development as a non-toxic therapeutic agent .

Inhibition Studies

Inhibitory studies on MAO-A and MAO-B revealed that certain derivatives exhibited potent inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound could be a lead candidate for treating conditions like Alzheimer's disease due to its reversible and competitive inhibition properties .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide | Structure | Moderate MAO-B inhibition |

| 2-(4-bromophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide | Structure | Lower cytotoxicity than fluorinated analog |

| 2-(4-methylphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide | Structure | Enhanced selectivity for MAO-B |

The fluorine atom in this compound contributes to unique electronic properties, metabolic stability, and binding interactions compared to its analogs, which may influence its overall efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and coupling. For example, pyridazine-thiol intermediates are prepared via thioether formation using alkylation reagents like methyl iodide under basic conditions. Key intermediates are characterized using NMR (1H/13C), mass spectrometry (MS) , and IR spectroscopy to confirm functional groups and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and methylthio groups) .

- High-resolution MS : Validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric purity . Discrepancies in data require cross-validation with alternative methods (e.g., X-ray crystallography if crystalline) .

Q. What are common chemical reactions involving the pyridazine and acetamide moieties in this compound?

- Oxidation : Methylthio (-SMe) groups can be oxidized to sulfoxides/sulfones using H2O2 or mCPBA .

- Nucleophilic substitution : The pyridazine ring undergoes reactions at electron-deficient positions (e.g., SNAr with amines) .

- Hydrolysis : Acetamide groups can be hydrolyzed to carboxylic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature : Controlled heating (e.g., 60–80°C) avoids side reactions during cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Triethylamine or DMAP improves coupling efficiency in amide bond formation .

- Monitoring : Use TLC or HPLC to track reaction progress and isolate byproducts .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Isotopic labeling : Use deuterated analogs to resolve overlapping NMR signals .

- 2D NMR techniques (e.g., COSY, HSQC): Clarify proton-carbon correlations in complex aromatic systems .

- Computational modeling : Compare experimental IR/MS data with DFT-calculated spectra .

Q. What methodologies are used to evaluate the compound’s biological activity and mechanism of action?

- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assay) screen for anticancer/anticonvulsant activity .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization quantify target affinity .

- Metabolic stability : Liver microsome assays assess pharmacokinetic properties .

Q. How does the electronic effect of fluorine substituents influence reactivity?

The electron-withdrawing fluorine on the phenyl ring increases electrophilicity at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. This can be quantified via Hammett substituent constants (σ values) in kinetic studies .

Q. What strategies ensure stability of this compound under varying storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the thioether group .

- Temperature : Lyophilization or storage at -20°C in inert atmospheres (N2/Ar) prevents oxidation .

- pH stability : Buffered solutions (pH 6–8) minimize hydrolysis of the acetamide .

Q. How can researchers investigate interactions between this compound and biological targets?

- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .

- Mutagenesis studies : Identify critical residues by altering amino acids in binding pockets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of binding .

Q. How should contradictory results in biological activity data be analyzed?

- Dose-response curves : Confirm activity trends across multiple concentrations .

- Off-target screening : Use panels of related enzymes/receptors to rule out nonspecific effects .

- Structural analogs : Compare activities of derivatives to identify pharmacophore requirements .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINFGLWWOPLJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.